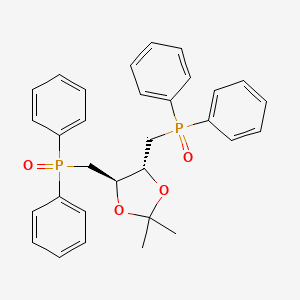
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and two diphenylphosphine oxide groups. The presence of these functional groups imparts significant reactivity and versatility to the compound.
Vorbereitungsmethoden
The synthesis of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the diphenylphosphine oxide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
(((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organotin halides, NaCNBH3, and other hydride sources . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral building block and a reagent in asymmetric synthesis . In biology and medicine, it may be utilized in the development of pharmaceuticals and as a tool for studying biochemical pathways. Industrial applications include its use in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to act as a hydrogen donor or acceptor in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, the compound can donate hydrogen atoms to reduce other molecules, while in oxidation reactions, it can accept hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) include other dioxolane derivatives and diphenylphosphine oxide compounds. These compounds share similar structural features but may differ in their reactivity and applications. For instance, (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is another dioxolane derivative used as a chiral building block . The uniqueness of (((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) lies in its combination of the dioxolane ring and diphenylphosphine oxide groups, which provide distinct reactivity and versatility .
Eigenschaften
Molekularformel |
C31H32O4P2 |
|---|---|
Molekulargewicht |
530.5 g/mol |
IUPAC-Name |
(4R,5R)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1 |
InChI-Schlüssel |
KZUJPJPWSHHJRQ-KYJUHHDHSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


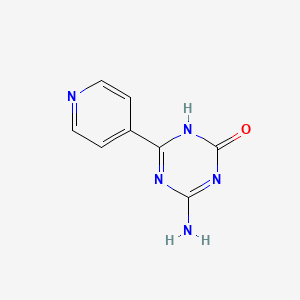

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
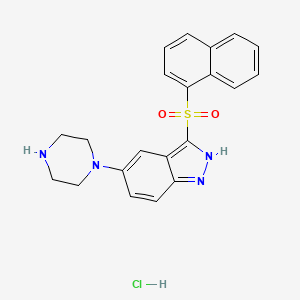

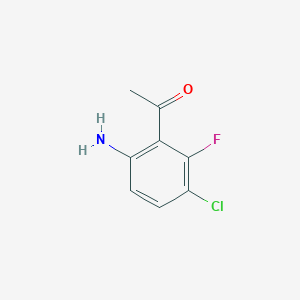

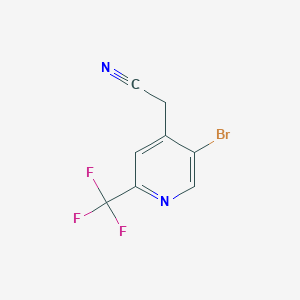
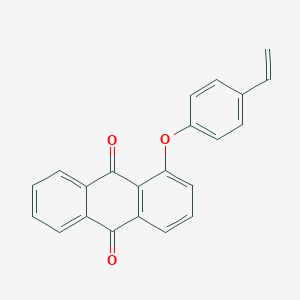
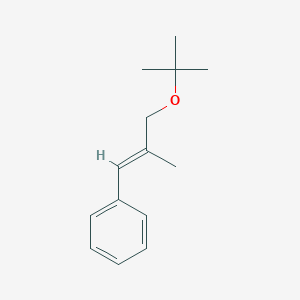
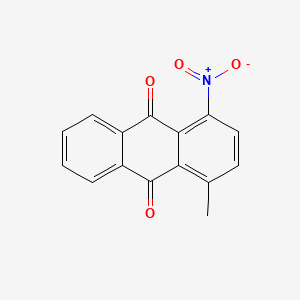

![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
